(1-Isothiocyanatoethyl)benzene
Overview
Description
1-Phenylethyl isothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. It is known for its potential chemopreventive properties, particularly in relation to cancer . The compound is derived from gluconasturtiin through the action of the enzyme myrosinase .
Mechanism of Action
Target of Action
PEITC has been found to interact with a variety of targets, including Actin, ATP synthase subunits, Cytochrome b5 type B, and others . These targets play crucial roles in cellular processes such as cell structure, energy production, and metabolism .
Mode of Action
PEITC interacts with its targets to induce changes in cellular processes. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . It also induces apoptosis in cancer cells and inhibits cell cycle progression .
Pharmacokinetics
The pharmacokinetic features of PEITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism is mediated by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of PEITC undergoing further conversion to mercapturic acid .
Result of Action
The molecular and cellular effects of PEITC’s action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione . It also downregulates the estrogen receptor, decreases sensitivity to estrogen, and inhibits tumor metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PEITC. For instance, the dietary intake of PEITC has shown therapeutic and preventive effects on various pathologies . Moreover, the plant produces PEITC in response to specific stress situations, as it presents biocidal activity against various pathogens .
Biochemical Analysis
Biochemical Properties
1-Phenylethyl isothiocyanate has been shown to interact with various enzymes, proteins, and other biomolecules. It is metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of 1-Phenylethyl isothiocyanate undergoing further conversion to mercapturic acid .
Cellular Effects
1-Phenylethyl isothiocyanate has been reported to have various effects on cells. It has been shown to inhibit cell proliferation through cell cycle arrest and tumor cell apoptosis . It also has antioxidant, anti-inflammatory, bactericidal, and anticarcinogenic properties .
Molecular Mechanism
At the molecular level, 1-Phenylethyl isothiocyanate exerts its effects through several mechanisms. It can induce cancer cell apoptosis by upregulating apoptotic genes, cause cell cycle arrest at the G2/M phase by generating reactive oxygen species and depleting intracellular glutathione, downregulate the estrogen receptor, decrease sensitivity to estrogen, and inhibit tumor metastasis .
Dosage Effects in Animal Models
In animal models, the effects of 1-Phenylethyl isothiocyanate have been shown to vary with different dosages. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen .
Metabolic Pathways
1-Phenylethyl isothiocyanate is involved in various metabolic pathways. It is metabolized by glutathione S-transferase in the liver, with the glutathione conjugate of 1-Phenylethyl isothiocyanate undergoing further conversion to mercapturic acid .
Transport and Distribution
The transport and distribution of 1-Phenylethyl isothiocyanate within cells and tissues are mediated by BCRP, multidrug resistance-associated protein (MRP) 1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl isothiocyanate can be synthesized through various methods. One common method involves the reaction of phenyl isothiocyanate with amines under mild conditions and in the presence of dimethylbenzene as a solvent . Another method involves the use of primary amines and carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with propane phosphonic acid anhydride (T3P) as a desulfurating agent .
Industrial Production Methods: Industrial production of 1-Phenylethyl isothiocyanate typically involves the use of phenyl chlorothionoformate with primary amines . This method is preferred due to its efficiency and high yield, although the cost of phenyl chlorothionoformate can be a limiting factor .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl isothiocyanate undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles, such as amines, to form thioureas.
Addition Reactions: It can participate in addition reactions with enolates to form thiazolidines.
Common Reagents and Conditions:
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions with 1-Phenylethyl isothiocyanate.
Solvents: Dimethylbenzene is often used as a solvent in these reactions.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiazolidines: Formed from the reaction with enolates.
Scientific Research Applications
1-Phenylethyl isothiocyanate has a wide range of scientific research applications:
Comparison with Similar Compounds
Allyl Isothiocyanate: Found in mustard oil, it has similar chemopreventive properties but differs in its chemical structure and reactivity.
Benzyl Isothiocyanate: Found in cruciferous vegetables, it has stronger antimicrobial potential compared to 1-Phenylethyl isothiocyanate.
Sulforaphane: Another isothiocyanate with potent anticancer properties, it is derived from glucoraphanin.
Uniqueness: 1-Phenylethyl isothiocyanate is unique due to its specific molecular targets and pathways, as well as its presence in watercress, which makes it a valuable compound for dietary chemoprevention .
Properties
IUPAC Name |
1-isothiocyanatoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCJPTVZIZVKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947112 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1 | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4478-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, (alpha-methylbenzyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004478926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024277449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-alpha-Methylbenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032393321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: SCNY1&R | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Isothiocyanatoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-METHYLBENZYL ISOTHIOCYANATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-isothiocyanatoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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